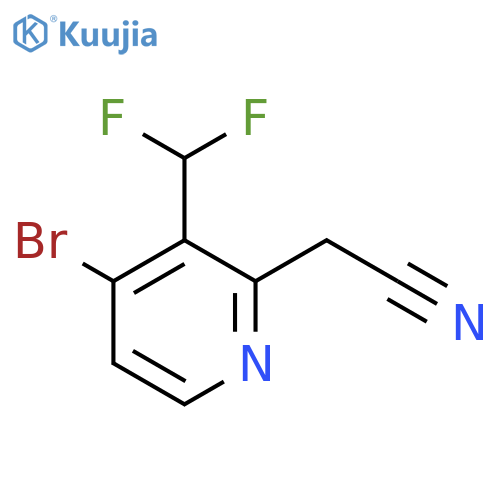Cas no 1806765-08-1 (4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile)

1806765-08-1 structure
商品名:4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile
CAS番号:1806765-08-1
MF:C8H5BrF2N2
メガワット:247.039507627487
CID:4846137
4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile
-
- インチ: 1S/C8H5BrF2N2/c9-5-2-4-13-6(1-3-12)7(5)8(10)11/h2,4,8H,1H2
- InChIKey: IIKLTMQEVHJLGC-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CN=C(CC#N)C=1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 213
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 1.9
4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029078486-1g |
4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile |
1806765-08-1 | 97% | 1g |
$1,504.90 | 2022-03-31 | |
| Alichem | A029078486-250mg |
4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile |
1806765-08-1 | 97% | 250mg |
$475.20 | 2022-03-31 | |
| Alichem | A029078486-500mg |
4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile |
1806765-08-1 | 97% | 500mg |
$855.75 | 2022-03-31 |
4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile 関連文献
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
1806765-08-1 (4-Bromo-3-(difluoromethyl)pyridine-2-acetonitrile) 関連製品
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
